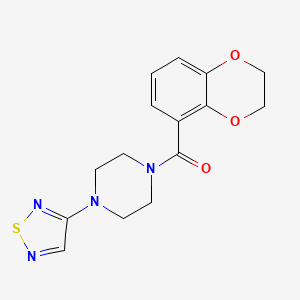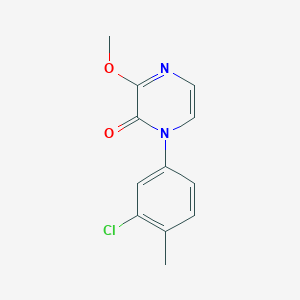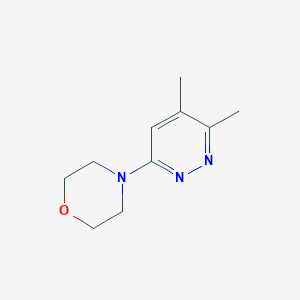![molecular formula C15H17N7O2 B12263281 6-{4-[(5-methoxypyrimidin-2-yl)oxy]piperidin-1-yl}-9H-purine](/img/structure/B12263281.png)
6-{4-[(5-methoxypyrimidin-2-yl)oxy]piperidin-1-yl}-9H-purine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-{4-[(5-methoxypyrimidin-2-yl)oxy]piperidin-1-yl}-9H-purine is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a purine core, which is a fundamental structure in many biological molecules, including DNA and RNA. The addition of a piperidine ring and a methoxypyrimidine group further enhances its chemical properties, making it a valuable subject for research in chemistry, biology, and medicine.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-{4-[(5-methoxypyrimidin-2-yl)oxy]piperidin-1-yl}-9H-purine typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 2-((4,6-dimethoxypyrimidin-2-yl)oxy)benzaldehyde with malononitrile and piperidine in ethanol . The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to ensure the final product meets the required specifications.
Análisis De Reacciones Químicas
Types of Reactions
6-{4-[(5-methoxypyrimidin-2-yl)oxy]piperidin-1-yl}-9H-purine can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where a nucleophile replaces a leaving group in the compound.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Hydroxide ions, amines.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.
Aplicaciones Científicas De Investigación
6-{4-[(5-methoxypyrimidin-2-yl)oxy]piperidin-1-yl}-9H-purine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 6-{4-[(5-methoxypyrimidin-2-yl)oxy]piperidin-1-yl}-9H-purine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in DNA replication, thereby exhibiting antiviral or anticancer properties .
Comparación Con Compuestos Similares
Similar Compounds
2-((4,6-dimethoxypyrimidin-2-yl)oxy)phenyl-4-(piperidin-1-yl)-5H-chromeno[2,3-d]pyrimidine: Shares a similar pyrimidine and piperidine structure.
N-substituted 6-fluoro-3-piperidinyl-pyrimidines: Contains similar functional groups and exhibits comparable chemical properties.
Uniqueness
6-{4-[(5-methoxypyrimidin-2-yl)oxy]piperidin-1-yl}-9H-purine is unique due to its specific combination of a purine core with a methoxypyrimidine and piperidine moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Propiedades
Fórmula molecular |
C15H17N7O2 |
|---|---|
Peso molecular |
327.34 g/mol |
Nombre IUPAC |
6-[4-(5-methoxypyrimidin-2-yl)oxypiperidin-1-yl]-7H-purine |
InChI |
InChI=1S/C15H17N7O2/c1-23-11-6-16-15(17-7-11)24-10-2-4-22(5-3-10)14-12-13(19-8-18-12)20-9-21-14/h6-10H,2-5H2,1H3,(H,18,19,20,21) |
Clave InChI |
JIEYYGWEOHGBDW-UHFFFAOYSA-N |
SMILES canónico |
COC1=CN=C(N=C1)OC2CCN(CC2)C3=NC=NC4=C3NC=N4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[3-(2-tert-butyl-1H-1,3-benzodiazol-1-yl)azetidin-1-yl]ethan-1-one](/img/structure/B12263198.png)

![5-Methyl-4-(4-{pyrazolo[1,5-a]pyrimidin-5-yl}piperazin-1-yl)pyrimidine](/img/structure/B12263210.png)
![3-{4-[4-(Ethylamino)-6-methylpyrimidin-2-yl]piperazin-1-yl}-1lambda6,2-benzothiazole-1,1-dione](/img/structure/B12263211.png)
![4-{4-[6-(dimethylamino)pyrimidin-4-yl]piperazin-1-yl}-N,N-dimethylpyrimidin-2-amine](/img/structure/B12263218.png)
![6-methyl-N-{1-[4-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl}pyrimidin-4-amine](/img/structure/B12263232.png)
![2-(Morpholine-4-carbonyl)-4-[4-(trifluoromethyl)-1,3-thiazol-2-yl]morpholine](/img/structure/B12263242.png)
![4-[(3,5-Difluorophenyl)methyl]-2-(morpholine-4-carbonyl)morpholine](/img/structure/B12263247.png)
![N-methyl-N-{1-[4-(propan-2-yloxy)benzoyl]piperidin-4-yl}pyridin-2-amine](/img/structure/B12263249.png)

![2-{[3-(2-tert-butyl-1H-1,3-benzodiazol-1-yl)azetidin-1-yl]sulfonyl}benzonitrile](/img/structure/B12263253.png)

![1-Cyclopropyl-3-[4-(4,4-difluoropiperidine-1-carbonyl)piperidin-1-yl]-1,2-dihydropyrazin-2-one](/img/structure/B12263273.png)

